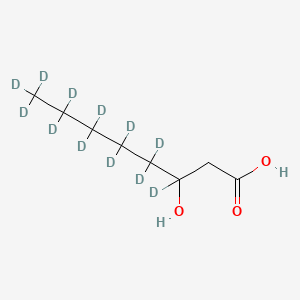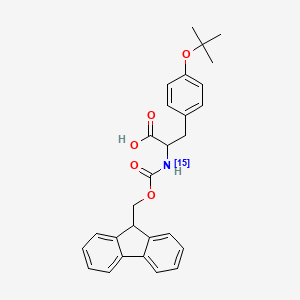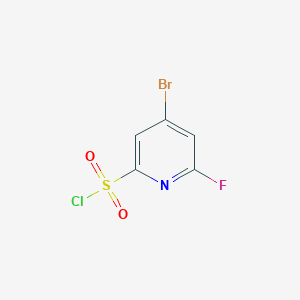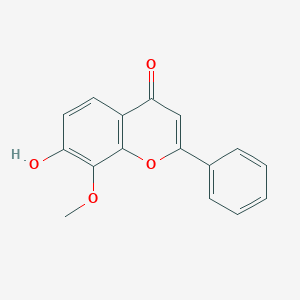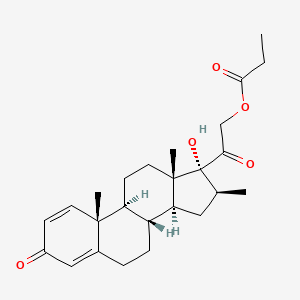
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione is a synthetic steroid compound. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is likely used in various medical and scientific applications due to its structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione typically involves multiple steps, starting from simpler steroid precursors. Common synthetic routes may include:
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to enhance stability and activity.
Esterification: Formation of ester bonds to modify solubility and bioavailability.
Industrial Production Methods
Industrial production of this compound would involve large-scale chemical synthesis, often using batch reactors. The process would be optimized for yield, purity, and cost-effectiveness. Key steps might include:
Purification: Using techniques like crystallization or chromatography.
Quality Control: Ensuring the final product meets regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Typical reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including acids, bases, or transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione has various applications in scientific research, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic uses, such as anti-inflammatory or hormonal treatments.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione involves its interaction with specific molecular targets, such as receptors or enzymes. It may modulate signaling pathways, leading to changes in gene expression, protein activity, or cellular behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prednisolone: A corticosteroid with anti-inflammatory properties.
Dexamethasone: Another corticosteroid used for its potent anti-inflammatory and immunosuppressant effects.
Hydrocortisone: A naturally occurring steroid hormone used in various medical treatments.
Uniqueness
(16beta)-17-Hydroxy-16-methyl-21-(1-oxopropoxy)-pregna-1,4-diene-3,20-dione may have unique properties, such as specific receptor affinity, metabolic stability, or therapeutic efficacy, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C25H34O5 |
|---|---|
Molekulargewicht |
414.5 g/mol |
IUPAC-Name |
[2-[(8R,9S,10R,13S,14S,16S,17R)-17-hydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H34O5/c1-5-22(28)30-14-21(27)25(29)15(2)12-20-18-7-6-16-13-17(26)8-10-23(16,3)19(18)9-11-24(20,25)4/h8,10,13,15,18-20,29H,5-7,9,11-12,14H2,1-4H3/t15-,18+,19-,20-,23-,24-,25-/m0/s1 |
InChI-Schlüssel |
OEUDZQUSPHZPPO-LIILDAOESA-N |
Isomerische SMILES |
CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)C)O |
Kanonische SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




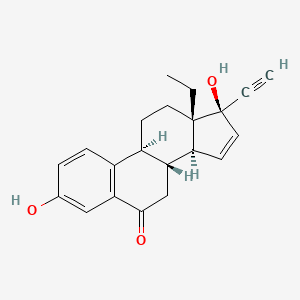
![Furo[2,3-c]pyridin-5-ylmethanamine](/img/structure/B13442599.png)
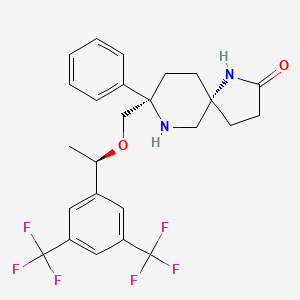


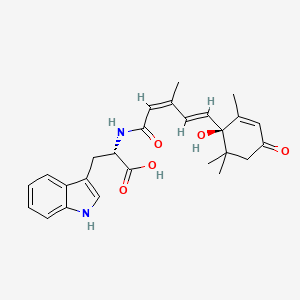
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)

